

Commercial Suppliers and Technical Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-(3-Fluoro-2-methylphenyl)acetonitrile
Cat. No.:	B1306101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of a fluorine atom and a methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This technical guide provides an overview of the commercial availability of this compound, along with key technical data and generalized experimental considerations for its use.

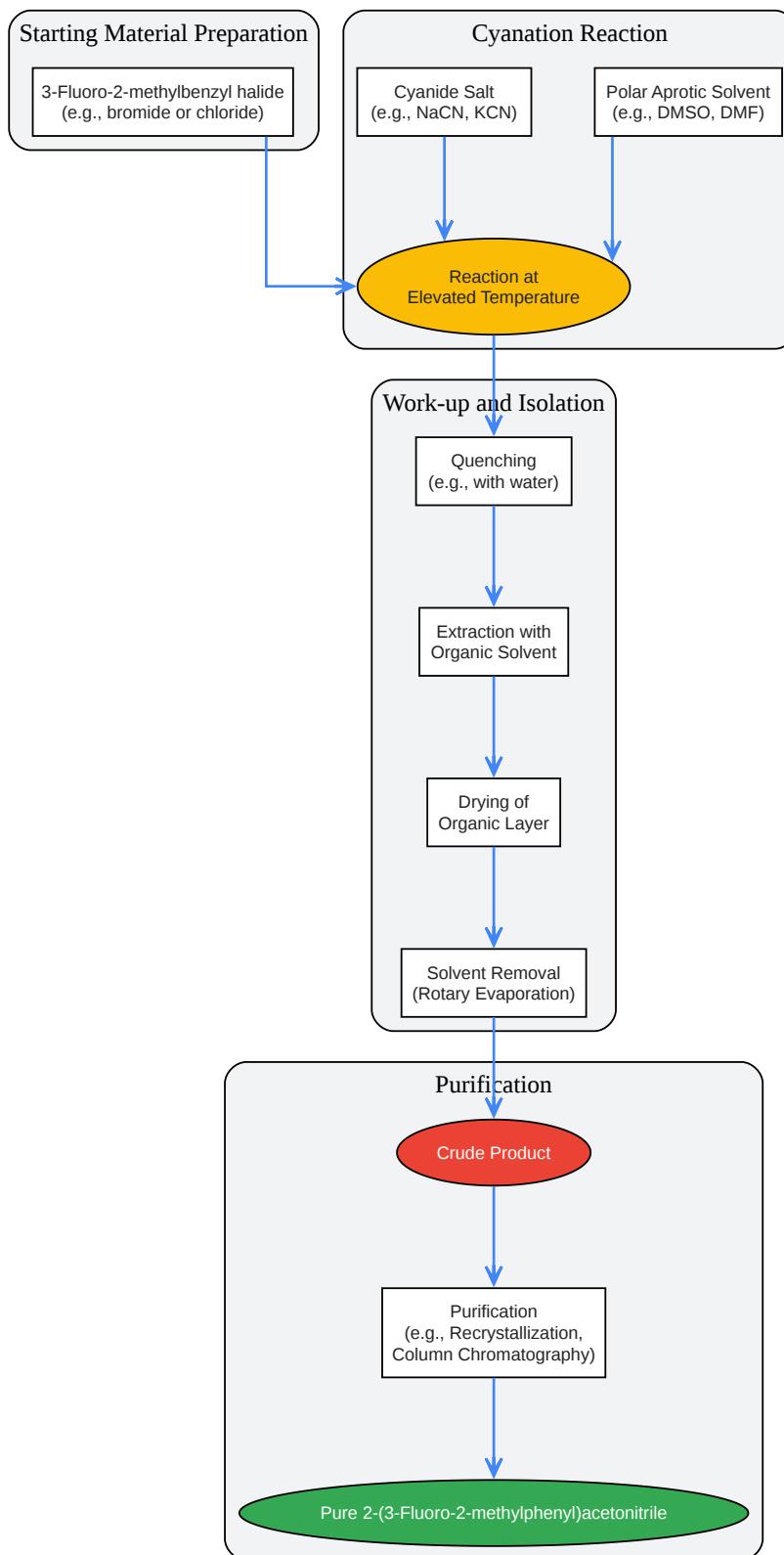
Commercial Availability

2-(3-Fluoro-2-methylphenyl)acetonitrile, identified by the CAS Number 500912-15-2, is available from several specialized chemical suppliers. The primary commercial sources identified are BLDpharm and MySkinRecipes.^[1] These suppliers offer the compound in various quantities, catering to the needs of both small-scale research and larger development projects.

Technical Data

A summary of the key technical specifications for **2-(3-Fluoro-2-methylphenyl)acetonitrile** is provided in the table below. This data has been compiled from publicly available information

from commercial suppliers.


Property	Value	Reference
CAS Number	500912-15-2	[1] [2]
Molecular Formula	C ₉ H ₈ FN	[2]
Molecular Weight	149.17 g/mol	[2]
Appearance	White to Off-white to Light yellow Powder or Crystals or Solid	[3]
Purity	≥95%	[2]
Melting Point	42.0-51.0 °C	[3]
Storage	Room temperature, dry and sealed	[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of **2-(3-Fluoro-2-methylphenyl)acetonitrile** are not readily available in the public domain, general methodologies for the synthesis of substituted phenylacetonitriles can be adapted. A plausible synthetic route is the cyanation of a corresponding 3-fluoro-2-methylbenzyl halide.

General Synthesis Workflow

The synthesis of fluorinated phenylacetonitriles often involves the reaction of a benzyl halide with a cyanide salt. The following diagram illustrates a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-(3-Fluoro-2-methylphenyl)acetonitrile**.

Purification

Purification of the crude product is critical to achieve the desired purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[\[4\]](#)[\[5\]](#)

Generalized Recrystallization Protocol:

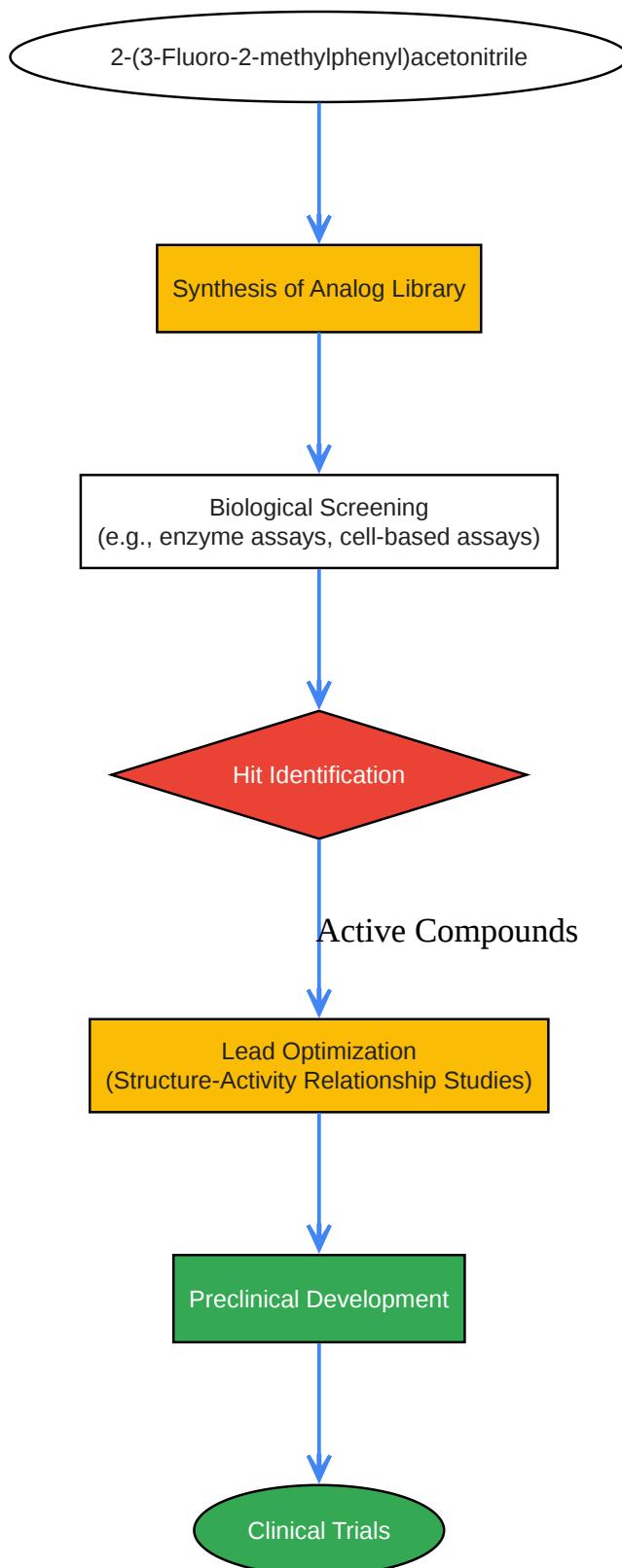
- Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
- Dissolution: Dissolve the crude **2-(3-Fluoro-2-methylphenyl)acetonitrile** in a minimal amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quality Control

The purity of **2-(3-Fluoro-2-methylphenyl)acetonitrile** can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such analyses.
[\[6\]](#)[\[7\]](#)[\[8\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. A typical GC program would involve a temperature ramp to separate components based on their boiling points, followed by mass spectral analysis for identification. [9][10][11]


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The supplier MySkinRecipes indicates that the NMR data for their product conforms to the expected structure.[3]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the nitrile ($\text{C}\equiv\text{N}$) stretch. MySkinRecipes also states that the IR spectrum of their product is consistent with the structure.[3]

Applications in Drug Discovery and Development

2-(3-Fluoro-2-methylphenyl)acetonitrile is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[12] This building block can be utilized in the synthesis of a variety of heterocyclic and other complex molecular scaffolds.

The general logical flow for the utilization of such a building block in a drug discovery program is outlined below.

[Click to download full resolution via product page](#)

Logical flow of utilizing a chemical building block in drug discovery.

Currently, there is no specific publicly available information detailing the biological activity of **2-(3-Fluoro-2-methylphenyl)acetonitrile** itself or its direct involvement in specific signaling pathways. Its primary role appears to be as a precursor for more complex molecules that are then subjected to biological screening.

Conclusion

2-(3-Fluoro-2-methylphenyl)acetonitrile is a commercially available and valuable intermediate for researchers in the pharmaceutical and agrochemical industries. While detailed, compound-specific experimental protocols are not widely published, established synthetic and analytical methods for related compounds can be readily adapted. The strategic incorporation of its fluorinated and methylated phenylacetonitrile scaffold holds potential for the development of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 500912-15-2|2-(3-Fluoro-2-methylphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 3. 2-(3-Fluoro-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. systems.bicol-u.edu.ph [systems.bicol-u.edu.ph]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306101#commercial-suppliers-of-2-3-fluoro-2-methylphenyl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com